1-Hydroxy-2,7-diamino Mitosene (Mixture cis/trans) is a compound that serves as an impurity of Mitomycin C, a well-known antitumor antibiotic. This compound is characterized by its molecular formula and a molecular weight of 320.30 g/mol. The compound is primarily recognized for its role in pharmaceutical applications, particularly in cancer treatment, due to its structural similarity to Mitomycin C, which is used in chemotherapy protocols.
The synthesis of 1-Hydroxy-2,7-diamino Mitosene can be achieved through several methods, primarily involving the chemical modification of Mitomycin C. One common approach includes the reduction of Mitomycin C under acidic conditions to yield the desired hydroxy derivatives.
Technical Details:
High-performance liquid chromatography (HPLC) techniques are often employed to purify and analyze the resulting compounds, ensuring the separation of cis and trans forms .
1-Hydroxy-2,7-diamino Mitosene exhibits a complex molecular structure characterized by multiple functional groups including hydroxyl (-OH) and amino (-NH2) groups. The structural formula can be represented as follows:
The accurate mass of 1-Hydroxy-2,7-diamino Mitosene is reported as 320.1121 g/mol. Its stereochemistry includes both cis and trans configurations which may influence its biological activity .
The primary chemical reactions involving 1-Hydroxy-2,7-diamino Mitosene are related to its metabolic activation and transformation into other biologically active compounds.
Technical Details:
These reactions are critical for understanding how 1-Hydroxy-2,7-diamino Mitosene contributes to the therapeutic effects observed with Mitomycin C .
The mechanism of action for 1-Hydroxy-2,7-diamino Mitosene involves its activation within biological systems leading to DNA cross-linking. This process disrupts DNA replication and transcription in cancer cells.
Process:
Data from studies indicate that this mechanism is crucial for the antitumor efficacy observed with Mitomycin C derivatives .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the identity and purity of the compound .
1-Hydroxy-2,7-diamino Mitosene has significant applications in scientific research:
Its versatility as a building block allows for further modifications leading to novel compounds with enhanced therapeutic properties .
The systematic name for this mitosene derivative is [(2S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate [3]. This nomenclature defines the core pyrroloindole scaffold, positions of functional groups (amino, hydroxy, carbonyl), and absolute stereochemistry at the C2 position. The carbamate moiety at C9 and the chiral center at C2 are critical for its structural classification within the mitomycin-related compounds.
Empirical analysis confirms the molecular formula as C₁₄H₁₆N₄O₅ [1] [4], with a precise molecular weight of 320.30 grams per mole [2] [3]. This mass accounts for four nitrogen atoms (including two primary amines), five oxygen atoms (ketone, alcohol, and carbamate groups), and a methyl-substituted indolequinone system. High carbon content (52.50%) reflects the fused polycyclic architecture, while significant nitrogen (17.49%) and oxygen (24.98%) composition underpins reactivity.
The compound exists as a mixture of two diastereomers due to configurational divergence at the C1–C2 bond:
Table 1: Configurational Analysis of Stereoisomers
Isomer | CAS Registry Number | Relative Configuration | Synthetic Origin |
---|---|---|---|
Cis | 98462-75-0 | (1S,2S) | Bioreduction of Mitomycin C under controlled pH [6] |
Trans | 99745-88-7 | (1R,2S) | Catalytic hydrogenation or electrochemical activation [5] [6] |
The cis/trans equilibrium arises during bioreductive activation of mitomycin C, where enzymatic reduction (e.g., via NADH:cytochrome b₅ reductase) generates a hydroquinone intermediate that rearranges to a quinone methide. This electrophile undergoes stereoselective nucleophilic addition by water, yielding both isomers [6].
O=C(C(C)=C(N)C1=O)C2=C1C(COC(N)=O)=C3N2C[C@H](N)[C@@H]3O
[4] CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N
[5] XNHZZRIKMUCTHU-UHFFFAOYSA-N
[5]The SMILES strings encode atomic connectivity, stereochemical descriptors (@ and @@), and bond orders. The InChIKey provides a standardized, hashed identifier for database searches, reflecting protonation states and isotopic composition. While explicit spectral data are limited in public sources, structural analogs indicate characteristic NMR signatures:
HRMS analysis confirms the protonated molecular ion [M+H]+ at m/z 321.1194 (calculated for C₁₄H₁₇N₄O₅+: 321.1195), with error <3 ppm [3]. Diagnostic fragment ions include:
Table 2: High-Resolution Mass Spectrometry Data
Ion Assignment | Theoretical m/z | Observed m/z | Error (ppm) |
---|---|---|---|
[M+H]+ | 321.1195 | 321.1194 | -0.3 |
[M−NH2]+ | 288.0982 | 288.0980 | -0.7 |
[M−CONH2]+ | 260.1033 | 260.1031 | -0.8 |
[M−CONH2−CO]+ | 230.0926 | 230.0923 | -1.3 |
The mass fragmentation pathway validates the molecular connectivity and functional group lability, particularly the carbamate cleavage and quinone decarbonylation [3] [6].
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